molecular formula C14H18N4O B2484136 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2201692-15-9

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2484136
CAS RN: 2201692-15-9
M. Wt: 258.325
InChI Key: QCDJKFVRZOBCQP-UHFFFAOYSA-N
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Description

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .


Synthesis Analysis

To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results were like that of substituted benzyl group on pyrazole .


Physical And Chemical Properties Analysis

These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Safety and Hazards

Greenhouse safety experiment of rice exhibited almost no difference in plant height and fresh weight treated at stage 1∼2-leaf of rice after 14 days .

properties

IUPAC Name

6-methyl-2-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-3-4-13-12(9-11)10-14(19)18(16-13)8-7-17-6-2-5-15-17/h2,5-6,10-11H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJKFVRZOBCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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